molecular formula C9H8Cl2 B1582628 (2,2-Dichlorocyclopropyl)benzene CAS No. 2415-80-7

(2,2-Dichlorocyclopropyl)benzene

Cat. No.: B1582628
CAS No.: 2415-80-7
M. Wt: 187.06 g/mol
InChI Key: WLWFQGXZIDYWQF-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)benzene is a useful research compound. Its molecular formula is C9H8Cl2 and its molecular weight is 187.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proton Magnetic Resonance Studies

(2,2-Dichlorocyclopropyl)benzene and related compounds have been studied using proton magnetic resonance spectroscopy. Hutton and Schaefer (1963) examined the temperature dependence of the spectra in different solvents, revealing complex formation with benzene. This research provides insights into the chemical behavior and molecular interactions of such compounds (Hutton & Schaefer, 1963).

Alkaline Alcoholysis and Chemical Synthesis

The compound has been used in chemical synthesis studies. Raskil’dina et al. (2021) explored the alkaline alcoholysis of gem-dichlorocyclopropane derivatives, including this compound derivatives. This work contributes to understanding the chemical properties and potential applications in synthetic chemistry (Raskil’dina et al., 2021).

Cycloaddition Reactions

Compounds related to this compound have been used in cycloaddition reactions. For example, Sridhar et al. (2000) describe the synthesis of such compounds and their Diels–Alder cycloaddition reactions, demonstrating the compound's utility in complex organic synthesis (Sridhar et al., 2000).

Catalytic Oxidation Studies

The catalytic oxidation of chlorinated benzenes, including derivatives of this compound, has been researched. Studies by Lichtenberger and Amiridis (2004) have contributed to a better understanding of the oxidation mechanisms of these compounds, which is important for environmental and industrial applications (Lichtenberger & Amiridis, 2004).

Polymer Chemistry

The compound has applications in polymer chemistry. For instance, the synthesis of polyenaminonitrile, a precursor for polybenzoxazole, involves derivatives of this compound. This research by Kim and Lee (2001) highlights its role in developing advanced polymeric materials (Kim & Lee, 2001).

Mechanism of Action

Target of Action

It is known that this compound may be used in the synthesis of p - (2,2-dichlorocyclopropyl)aniline , suggesting that it could interact with biological targets that have an affinity for aniline derivatives.

Mode of Action

Dichlorocarbenes, which are structurally similar to (2,2-dichlorocyclopropyl)benzene, are known to react with alkenes in a formal [1+2] cycloaddition to form geminal dichlorocyclopropanes . This suggests that this compound might interact with its targets in a similar manner.

Action Environment

It is known that the compound has a boiling point of 103 °c/10 mmhg and a density of 1208 g/mL at 25 °C . These properties suggest that the compound’s action could be influenced by temperature and pressure.

Biochemical Analysis

Biochemical Properties

(2,2-Dichlorocyclopropyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline . The interactions of this compound with enzymes such as monooxygenases and peroxidases are crucial for its role in biochemical reactions . These enzymes facilitate the activation of C-H bonds, leading to the formation of high-valent iron-oxygen intermediates, which are essential for catalytic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. It has been shown to exhibit cytotoxic activity against SH-SY5Y neuroblastoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce selective toxic effects on SH-SY5Y cells, highlighting its potential as a therapeutic agent for targeting specific cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s binding interactions with enzymes such as monooxygenases and peroxidases facilitate the activation of C-H bonds, resulting in the formation of high-valent iron-oxygen intermediates . These intermediates play a crucial role in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with enzymes such as monooxygenases and peroxidases, which facilitate the activation of C-H bonds . These interactions play a crucial role in the compound’s biochemical activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions determine the compound’s distribution within cells and tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization provides insights into its biochemical activity and potential therapeutic applications.

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWFQGXZIDYWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299841
Record name 1,1-Dichloro-2-phenylcyclopropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-80-7
Record name 1,1-Dichloro-2-phenylcyclopropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichlorocyclopropylbenzene
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Record name 2415-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3003
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Record name 1,1-Dichloro-2-phenylcyclopropane
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Record name 2,2-dichlorocyclopropylbenzene
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Synthesis routes and methods

Procedure details

312 g of styrene are reacted with chloroform as described in (I). Afer a post-reaction time of 5 hours, fractional distillation gives 45 g of styrene and 444 g of 2,2-dichloro-1-phenyl-cyclopropane of boiling point 103°-104° C./11 mm. This corresponds to 79.2% of theory or 93% based on styrene converted.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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